2-(1,3-benzodioxol-5-yl)-N-(2,3-dimethoxybenzyl)-N-(2-ethoxybenzyl)ethanamine
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Overview
Description
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, dimethoxyphenyl, and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzodioxole Moiety: The benzodioxole group is synthesized through a cyclization reaction involving catechol and formaldehyde.
Attachment of Dimethoxyphenyl and Ethoxyphenyl Groups: These groups are introduced via Friedel-Crafts alkylation reactions using appropriate alkyl halides and Lewis acid catalysts.
Final Assembly: The final compound is assembled through a series of nucleophilic substitution reactions, where the benzodioxole moiety is linked to the dimethoxyphenyl and ethoxyphenyl groups via ethyl and methyl linkers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, Lewis acids
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various enzymes and receptors are of particular interest, providing insights into cellular processes and signaling pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
Mechanism of Action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzodioxole moiety is known to interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the dimethoxyphenyl and ethoxyphenyl groups may enhance the compound’s binding affinity to certain receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[2-(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRROLIDINE: This compound shares the benzodioxole moiety but differs in its pyrrolidine group, which may result in different biological activities.
1,3-BENZODIOXOLE-5-ACETAMIDE, N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-: Similar in structure, this compound includes an acetamide group, which may influence its reactivity and applications.
Uniqueness
The uniqueness of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE lies in its combination of benzodioxole, dimethoxyphenyl, and ethoxyphenyl groups. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C27H31NO5 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2,3-dimethoxyphenyl)methyl]-N-[(2-ethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C27H31NO5/c1-4-31-23-10-6-5-8-21(23)17-28(18-22-9-7-11-25(29-2)27(22)30-3)15-14-20-12-13-24-26(16-20)33-19-32-24/h5-13,16H,4,14-15,17-19H2,1-3H3 |
InChI Key |
VHJPMBFXSFVNMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CN(CCC2=CC3=C(C=C2)OCO3)CC4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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